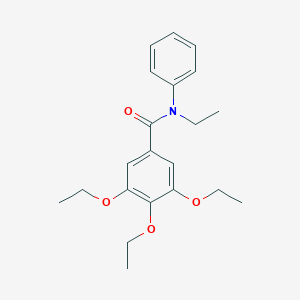
3,4,5-triethoxy-N-ethyl-N-phenylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5-triethoxy-N-ethyl-N-phenylbenzamide (TEP) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TEP belongs to the class of benzamides and is known for its ability to modulate the activity of certain receptors in the brain.
Wissenschaftliche Forschungsanwendungen
3,4,5-triethoxy-N-ethyl-N-phenylbenzamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to modulate the activity of dopamine and serotonin receptors, which are implicated in mood regulation, reward processing, and addiction. 3,4,5-triethoxy-N-ethyl-N-phenylbenzamide has also been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
3,4,5-triethoxy-N-ethyl-N-phenylbenzamide acts as a partial agonist at dopamine D2 receptors and a full agonist at serotonin 5-HT1A receptors. It also inhibits the activity of the enzyme monoamine oxidase A (MAO-A), which is responsible for the breakdown of dopamine and serotonin in the brain. By modulating the activity of these receptors and enzymes, 3,4,5-triethoxy-N-ethyl-N-phenylbenzamide can alter the levels of dopamine and serotonin in the brain, leading to changes in mood, reward processing, and addiction.
Biochemical and Physiological Effects
3,4,5-triethoxy-N-ethyl-N-phenylbenzamide has been shown to have a range of biochemical and physiological effects in animal studies. It increases the levels of dopamine and serotonin in the brain, leading to increased locomotor activity, reduced anxiety, and improved cognitive function. 3,4,5-triethoxy-N-ethyl-N-phenylbenzamide also has anti-inflammatory and antioxidant properties, which can protect against oxidative stress and neuroinflammation.
Vorteile Und Einschränkungen Für Laborexperimente
3,4,5-triethoxy-N-ethyl-N-phenylbenzamide has several advantages for lab experiments. It is relatively easy to synthesize in large quantities and has high purity and stability. 3,4,5-triethoxy-N-ethyl-N-phenylbenzamide also has a well-characterized mechanism of action, making it a useful tool for studying the dopamine and serotonin systems in the brain. However, 3,4,5-triethoxy-N-ethyl-N-phenylbenzamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer to animals or cells. 3,4,5-triethoxy-N-ethyl-N-phenylbenzamide also has a short half-life in the body, which can limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several future directions for research on 3,4,5-triethoxy-N-ethyl-N-phenylbenzamide. One area of interest is its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's. 3,4,5-triethoxy-N-ethyl-N-phenylbenzamide has been shown to have anti-inflammatory and antioxidant properties, which could protect against the neuroinflammation and oxidative stress associated with these diseases. Another area of interest is the development of new 3,4,5-triethoxy-N-ethyl-N-phenylbenzamide analogs with improved solubility and pharmacokinetic properties. These analogs could be used to study the dopamine and serotonin systems in the brain and could have potential therapeutic applications in various neurological and psychiatric disorders.
Synthesemethoden
3,4,5-triethoxy-N-ethyl-N-phenylbenzamide can be synthesized through a multistep process that involves the reaction of 3,4,5-trihydroxybenzoic acid with ethyl iodide and phenylmagnesium bromide. The resulting product is then subjected to a series of reactions, including acetylation, reduction, and amidation, to obtain 3,4,5-triethoxy-N-ethyl-N-phenylbenzamide in high yield and purity.
Eigenschaften
Produktname |
3,4,5-triethoxy-N-ethyl-N-phenylbenzamide |
|---|---|
Molekularformel |
C21H27NO4 |
Molekulargewicht |
357.4 g/mol |
IUPAC-Name |
3,4,5-triethoxy-N-ethyl-N-phenylbenzamide |
InChI |
InChI=1S/C21H27NO4/c1-5-22(17-12-10-9-11-13-17)21(23)16-14-18(24-6-2)20(26-8-4)19(15-16)25-7-3/h9-15H,5-8H2,1-4H3 |
InChI-Schlüssel |
FYQAOEKQAXOPLP-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC(=C(C(=C2)OCC)OCC)OCC |
Kanonische SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC(=C(C(=C2)OCC)OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{4-[(2,6-Difluorophenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B261820.png)
![Ethyl 1-[(3-bromophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B261822.png)

![2-phenyl-N-[2-(2-thienyl)ethyl]acetamide](/img/structure/B261829.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2,4-difluorobenzenesulfonamide](/img/structure/B261830.png)

![2,6-difluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B261846.png)






